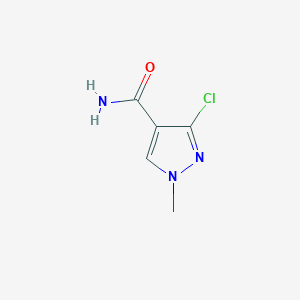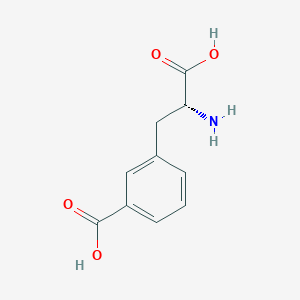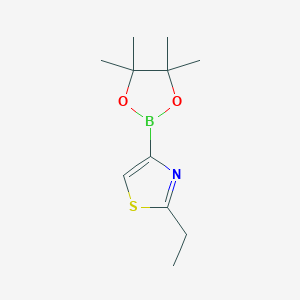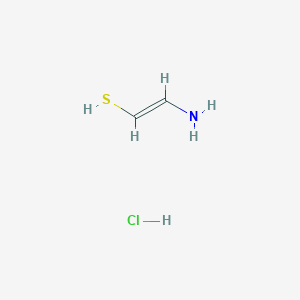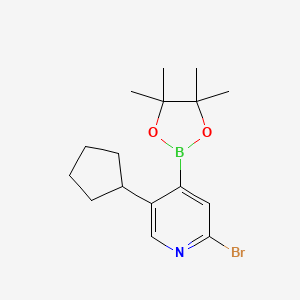
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound with the following structural formula:
C12H17BBrNO3
This compound belongs to the class of pyridine derivatives and contains a boron atom. Let’s explore its properties and applications.
準備方法
Synthetic Routes:: The synthesis of this compound involves the reaction between pyridine and 2-bromoethylboronic acid pinacol ester. The bromine atom is introduced at the 2-position of the pyridine ring.
Reaction Conditions::Reagents: Pyridine, 2-bromoethylboronic acid pinacol ester
Solvent: Organic solvent (e.g., tetrahydrofuran, dichloromethane)
Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄)
Temperature: Typically performed at room temperature or under mild heating conditions
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
化学反応の分析
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Coupling: In the presence of a palladium catalyst, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide.
Buchwald-Hartwig Amination: Amination of aryl halides using amines as nucleophiles.
Major Products:: The major products depend on the specific reaction conditions and the substituents on the pyridine ring. Functionalized derivatives can be obtained by further modification.
科学的研究の応用
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Drug Discovery: Investigated for potential pharmacological activities.
Biological Probes: Used to study biological processes.
Materials Science: Used in the preparation of functional materials.
作用機序
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
類似化合物との比較
While 2-Bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its boron-containing moiety, similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share structural similarities and may have overlapping applications.
Remember that this information is based on available data, and further research may reveal additional insights
特性
分子式 |
C16H23BBrNO2 |
|---|---|
分子量 |
352.1 g/mol |
IUPAC名 |
2-bromo-5-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BBrNO2/c1-15(2)16(3,4)21-17(20-15)13-9-14(18)19-10-12(13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
InChIキー |
DDIKIDWDWMKTIT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C3CCCC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
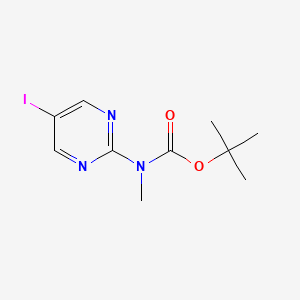



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
